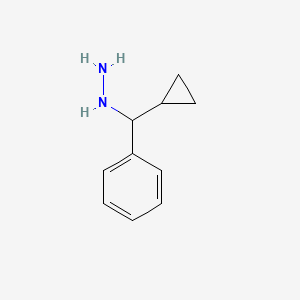
(Cyclopropyl(phenyl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cyclopropyl(phenyl)methyl]hydrazine is an organic compound that features a cyclopropyl group attached to a phenylmethyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [cyclopropyl(phenyl)methyl]hydrazine typically involves the reaction of cyclopropylmethyl bromide with phenylhydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine nitrogen attacks the electrophilic carbon of the bromide, displacing the bromide ion.
Industrial Production Methods
While specific industrial production methods for [cyclopropyl(phenyl)methyl]hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[cyclopropyl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydrazines and hydrazones.
Aplicaciones Científicas De Investigación
[cyclopropyl(phenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [cyclopropyl(phenyl)methyl]hydrazine exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Cyclopropylmethylamine: Contains a cyclopropyl group but lacks the hydrazine moiety, resulting in different reactivity and applications.
Uniqueness
[cyclopropyl(phenyl)methyl]hydrazine is unique due to the combination of the cyclopropyl group and the hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
[cyclopropyl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C10H14N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 |
Clave InChI |
DKLYVMORPUVXAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















